molecular formula C13H8F2O3 B6400341 4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261965-01-8

4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6400341
CAS RN: 1261965-01-8
M. Wt: 250.20 g/mol
InChI Key: HDALVDUMJFSNQJ-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid, 95% (4-Difluorophenyl-2-HBA), is a synthetic organic compound belonging to the class of benzoic acids. It is a white, crystalline powder that is soluble in water and has a melting point of around 200°C. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in research laboratories for various experiments and applications.

Scientific Research Applications

4-Difluorophenyl-2-HBA is widely used in scientific research and development. It is used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the synthesis of dyes and in the production of agrochemicals. Additionally, it is used in the synthesis of fluorescent compounds, which are used in fluorescent microscopy and other applications.

Mechanism of Action

4-Difluorophenyl-2-HBA acts as an acid-catalyzed proton transfer agent. It is used in the synthesis of various organic compounds, as it can act as a proton acceptor or donor, depending on the reaction. It is also an important intermediate in the synthesis of pharmaceuticals, as it can be used to form various esters, amides, and other compounds.
Biochemical and Physiological Effects
4-Difluorophenyl-2-HBA has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory and antioxidant properties and to be useful in the treatment of certain diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

4-Difluorophenyl-2-HBA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also easy to synthesize. Additionally, it is a versatile compound, as it can be used in a variety of reactions. However, it also has some limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and can decompose over time.

Future Directions

There are numerous potential future directions for the use of 4-Difluorophenyl-2-HBA. It could be used to synthesize new pharmaceuticals and agrochemicals, or to create fluorescent compounds for use in biomedical research. Additionally, it could be used in the development of new antibiotics, anti-inflammatory drugs, and other compounds. It could also be used in the development of new materials, such as polymers and composites. Finally, it could be used in the development of new catalysts for use in organic synthesis.

Synthesis Methods

4-Difluorophenyl-2-HBA can be synthesized from a variety of starting materials. The most common method is to use 2,5-difluorobenzoic acid as the starting material, which is reacted with sodium hydroxide and hydrochloric acid to yield the desired product. Other methods involve the use of catalysts such as aluminum chloride or zinc chloride.

properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(16)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDALVDUMJFSNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689716
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-01-8
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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